2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a brominated triazinoindole moiety, and a butanamide backbone, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide typically involves multiple steps:
Formation of the 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the sulfanyl group: The triazinoindole is then reacted with a thiol compound to introduce the sulfanyl group.
Coupling with the butanamide backbone: The intermediate product is then coupled with a butanamide derivative.
Introduction of the aminosulfonyl group: Finally, the phenyl ring is functionalized with an aminosulfonyl group through sulfonation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving sulfonamides and indoles.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors and proteins. The bromine atom may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N~1~-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the bromine atom.
N~1~-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide: Lacks the methyl group.
Uniqueness
The presence of both the bromine and methyl groups in N1-[4-(aminosulfonyl)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide enhances its chemical reactivity and binding affinity, making it a unique compound with distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H19BrN6O3S2 |
---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C20H19BrN6O3S2/c1-3-16(19(28)23-12-5-7-13(8-6-12)32(22,29)30)31-20-24-18-17(25-26-20)14-10-11(21)4-9-15(14)27(18)2/h4-10,16H,3H2,1-2H3,(H,23,28)(H2,22,29,30) |
InChI Key |
LIAZRMPZZCSZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.